{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine
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Overview
Description
{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.27 g/mol It is characterized by a spirocyclic structure, which includes a spiro[35]nonane ring system fused with an oxane ring and a methanamine group
Preparation Methods
The synthesis of {8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a precursor containing a ketone and an alcohol group can undergo intramolecular cyclization to form the spiro[3.5]nonane ring system.
Introduction of the Oxane Ring: The oxane ring can be introduced through an etherification reaction, where an alcohol group reacts with an appropriate alkyl halide under basic conditions.
Amination: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be achieved by reacting the spirocyclic ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketone or aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides can replace the amine group.
Addition: The compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Halides, alkoxides
- Electrophiles: Hydrogen halides
Major products formed from these reactions depend on the specific reagents and conditions used, but can include oxo derivatives, alcohols, substituted amines, and addition products.
Scientific Research Applications
{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine has several scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound can be used to study the effects of spirocyclic structures on biological activity. It may also be used as a probe to investigate enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new drugs. Its unique structure may impart specific pharmacological properties.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of specialty chemicals, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, influencing their structure and function. The spirocyclic structure may also affect the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
{8-Methyl-5-oxaspiro[3.5]nonan-8-yl}methanamine can be compared with other similar compounds, such as:
{5-Oxaspiro[3.5]nonan-8-yl}methanamine: This compound has a similar spirocyclic structure but lacks the methyl group at the 8-position.
{5-Oxaspiro[3.5]nonan-6-yl}methanamine: This compound has the methanamine group at the 6-position instead of the 8-position.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific substitution pattern and spirocyclic structure, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-9(8-11)5-6-12-10(7-9)3-2-4-10/h2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWMHCEQHRCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2(C1)CCC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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